Isopropyl isocyanate
Overview
Description
Isopropyl isocyanate, also known as 2-isocyanatopropane or propan-2-yl isocyanate, is an organic compound with the molecular formula C₄H₇NO. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. The compound is characterized by the presence of an isocyanate group (−N=C=O) attached to an isopropyl group.
Mechanism of Action
Target of Action
Isopropyl isocyanate primarily targets nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound reacts with amino groups in proteins, leading to the formation of urea derivatives. This interaction can alter protein function and structure, impacting various cellular processes .
) reacts with nucleophiles like amines, hydroxyls, and thiols. This reaction forms stable carbamate or urea linkages, modifying the target molecules. .Biochemical Pathways
The biochemical pathways affected by this compound include those involving protein synthesis and degradation. By modifying proteins, the compound can interfere with the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins. Additionally, it can affect signaling pathways that rely on specific protein interactions, potentially disrupting cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed through inhalation or dermal exposure. It is distributed throughout the body, with a preference for tissues rich in nucleophilic sites. Metabolism primarily occurs in the liver, where it is converted to less reactive metabolites. Excretion is mainly via urine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. Higher temperatures can increase the reactivity of the compound, while extreme pH levels can affect its stability. The presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy.
: Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and … : Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and …
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: The most common industrial method involves the reaction of isopropylamine with phosgene (COCl₂) to produce this compound and hydrochloric acid (HCl).
Non-Phosgene Methods: Alternative methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate.
Oxidation of Isonitriles: Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Industrial Production Methods: The industrial production of this compound predominantly relies on the phosgenation process due to its efficiency and scalability. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods for large-scale production .
Chemical Reactions Analysis
Isopropyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and isopropylamine.
Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols, catalyzed by tertiary amines or metal salts.
Reaction with Amines: Produces substituted ureas when reacted with primary or secondary amines.
Rearrangement Reactions: Undergoes Curtius, Schmidt, and Lossen rearrangements to form different isocyanate derivatives.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For forming urethanes and substituted ureas.
Catalysts: Tertiary amines, tin, iron, and mercury salts for catalyzing reactions with alcohols and amines.
Major Products:
Carbamic Acid: From hydrolysis.
Urethanes (Carbamates): From reactions with alcohols.
Substituted Ureas: From reactions with amines.
Scientific Research Applications
Isopropyl isocyanate is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of O-aryl N-isopropylcarbamates and other derivatives.
Stereoisomeric Analysis: Employed as a derivatization reagent for the stereoisomeric analysis of secondary alcohols.
Comparison with Similar Compounds
- Ethyl Isocyanate: Similar in structure but with an ethyl group instead of an isopropyl group.
- Butyl Isocyanate: Contains a butyl group, leading to different reactivity and applications.
- Phenyl Isocyanate: Contains a phenyl group, making it more aromatic and less reactive than isopropyl isocyanate .
Properties
IUPAC Name |
2-isocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLTVFIVJMCNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Record name | ISOPROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061976 | |
Record name | Propane, 2-isocyanato- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |
Record name | ISOPROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl isocyanate | |
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CAS No. |
1795-48-8 | |
Record name | ISOPROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl isocyanate | |
Source | CAS Common Chemistry | |
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Record name | Propane, 2-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl isocyanate | |
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Record name | Propane, 2-isocyanato- | |
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Record name | Propane, 2-isocyanato- | |
Source | EPA DSSTox | |
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Record name | Isopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.706 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for isopropyl isocyanate?
A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol. Spectroscopic studies, including microwave, infrared, and Raman spectroscopy, have been conducted to elucidate its structure and vibrational assignments. [] Notably, electron diffraction investigations have provided insights into the molecular structures of this compound and its sulfur analog, isopropyl isothiocyanate. []
Q2: Can you describe a novel method for synthesizing this compound?
A2: One efficient method involves a two-step process starting with readily available phenols. [] First, the phenol is reacted with this compound to form an O-aryl N-isopropylcarbamate. This intermediate then undergoes directed ortho-lithiation followed by a reaction with a formylating agent to yield the desired salicylaldehyde. This approach offers a straightforward route to these valuable compounds.
Q3: How is gas chromatography employed in the analysis of this compound?
A3: Gas chromatography, utilizing a hydrogen flame ionization detector and a polyethylene glycol 20000 stationary phase, allows for the quantitative analysis of this compound. Butyl acetate serves as an effective internal standard in this method. [] This technique enables accurate determination of this compound content, demonstrating its applicability in analytical chemistry.
Q4: What are the potential applications of this compound in material science?
A4: this compound serves as a valuable precursor in the synthesis of hafnium carbamates, specifically tetrakis-N,O-dialkylcarbamato hafnium(IV). [] These hafnium compounds exhibit favorable thermal properties, making them promising candidates for the low-temperature growth of hafnium dioxide (HfO2) thin films using techniques like metal-organic chemical vapor deposition (MOCVD).
Q5: How does the structure of this compound relate to its reactivity with metal ions?
A5: Studies employing Fourier transform ion cyclotron resonance (FTICR) mass spectrometry have investigated the gas-phase reactions of this compound with metal ions ranging from Ti+ to Zn+. [] While Cr+ to Zn+ primarily induce the loss of propene and HNCO, mimicking simple pyrolysis, Ti+ and V+ lead to combined decarbonylation/demethanation, forming acetonitrile complexes. This selectivity arises from the high binding energies of Ti+ and V+ to the intermediate nitrenes formed during the reaction, highlighting the influence of metal-ligand interactions on reaction outcomes.
Q6: Has this compound been explored in the context of CO2 capture and utilization?
A6: Yes, this compound is among the fine chemicals identified as a potential product from utilizing captured CO2 as a feedstock. [] While this approach holds promise for reducing CO2 emissions and reliance on fossil fuels, further research and development are necessary to assess its economic viability and environmental impact fully.
Q7: What is the reaction mechanism of this compound with hydroxyl radicals in the atmosphere?
A7: The gas-phase reaction of this compound with hydroxyl radicals proceeds with a slight negative temperature dependence, indicating a barrierless hydrogen atom transfer process. [] This reaction has been studied both experimentally and computationally. Multilevel ab initio calculations suggest that hydrogen-bonded complexes between this compound and OH radicals form in the reaction pathway. This reaction is important for understanding the atmospheric fate and lifetime of this compound.
Q8: Are there examples of this compound's use in organic synthesis?
A8: this compound finds utility in various organic transformations:
Q9: How does this compound contribute to the synthesis of diphenylmethane diisocyanate compositions?
A9: this compound is a key component in the formulation of novel diphenylmethane diisocyanate compositions. These compositions, characterized by high stability, incorporate this compound alongside diphenylmethane diisocyanate and other components like uretonimine-containing derivatives. [] The presence of this compound contributes to the unique properties and applications of these compositions, highlighting its significance in polymer chemistry.
Q10: What are the applications of this compound in peptide chemistry?
A10: this compound plays a crucial role in modifying peptides for analytical and synthetic purposes:
Q11: Are there any studies on the thermal behavior of compounds containing this compound?
A11: While direct studies on this compound's thermal behavior are limited within the provided research, investigations on related compounds like metoprolol tartrate, which contain similar functional groups, offer insights into potential thermal degradation pathways. [] Understanding such behavior is essential for safe handling and processing of this compound and its derivatives.
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